1-(tert-Butyl)-5-iodo-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl)-5-iodo-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The tert-butyl group is a bulky substituent that can influence the reactivity and stability of the compound, while the iodine atom introduces unique chemical properties, making this compound of interest in various fields of research.
Preparation Methods
The synthesis of 1-(tert-Butyl)-5-iodo-1H-pyrazole typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-(tert-butyl)-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(tert-Butyl)-5-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form iodinated pyrazole derivatives or reduction to remove the iodine atom.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds with other aromatic or aliphatic groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with a boronic acid derivative would yield a biaryl compound.
Scientific Research Applications
1-(tert-Butyl)-5-iodo-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-5-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butyl group can influence the compound’s binding affinity and selectivity, while the iodine atom can participate in halogen bonding or other interactions. The exact pathways involved would depend on the specific biological target and context.
Comparison with Similar Compounds
1-(tert-Butyl)-5-iodo-1H-pyrazole can be compared with other iodinated pyrazoles and tert-butyl-substituted pyrazoles. Similar compounds include:
- 1-(tert-Butyl)-3-iodo-1H-pyrazole
- 1-(tert-Butyl)-4-iodo-1H-pyrazole
- 1-(tert-Butyl)-5-chloro-1H-pyrazole
The uniqueness of this compound lies in the specific positioning of the iodine atom, which can influence its reactivity and interactions. The tert-butyl group also provides steric hindrance, affecting the compound’s stability and reactivity compared to its non-tert-butyl analogs.
Properties
Molecular Formula |
C7H11IN2 |
---|---|
Molecular Weight |
250.08 g/mol |
IUPAC Name |
1-tert-butyl-5-iodopyrazole |
InChI |
InChI=1S/C7H11IN2/c1-7(2,3)10-6(8)4-5-9-10/h4-5H,1-3H3 |
InChI Key |
LWKBAOSZWWVREZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=CC=N1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.